molecular formula C16H20IN3O3 B6140892 N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B6140892
M. Wt: 429.25 g/mol
InChI Key: MUVCDZNPSFVAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DIPA is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K), which are involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. This compound has been shown to have antiviral effects against various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its ability to target specific cells and tissues, its anti-inflammatory, anti-cancer, and anti-viral properties, and its potential as a drug delivery system. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One potential direction is the optimization of the synthesis method to yield higher purity and higher yield. Another potential direction is the further study of the mechanism of action of this compound, including the identification of its molecular targets. Additionally, future studies could focus on the potential applications of this compound in the treatment of specific diseases, such as cancer and viral infections. Finally, future studies could investigate the potential of this compound as a drug delivery system for targeted therapies.
Conclusion:
In conclusion, this compound, or this compound, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases. While this compound has several advantages for lab experiments, it also has some limitations, and there are several future directions for its study.

Synthesis Methods

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can be synthesized through various methods, including the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-(3,4-dimethoxybenzyl)acetamide in the presence of a coupling agent, or the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-(3,4-dimethoxybenzyl)amine in the presence of an activating agent. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied extensively in scientific research due to its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied as a potential treatment for various diseases, including cancer, viral infections, and inflammation. This compound has also been studied as a potential drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20IN3O3/c1-10-16(17)11(2)20(19-10)9-15(21)18-8-12-5-6-13(22-3)14(7-12)23-4/h5-7H,8-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVCDZNPSFVAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC(=C(C=C2)OC)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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